molecular formula C4H11N3O2S B13465234 3-Amino-3-methylazetidine-1-sulfonamide

3-Amino-3-methylazetidine-1-sulfonamide

Cat. No.: B13465234
M. Wt: 165.22 g/mol
InChI Key: BDAOOJCLYMFLJU-UHFFFAOYSA-N
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Description

3-Amino-3-methylazetidine-1-sulfonamide is a heterocyclic compound containing a four-membered azetidine ring with an amino group and a sulfonamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylazetidine-1-sulfonamide typically involves the reaction of thiols with amines. One efficient method is the oxidative coupling of thiols and amines, which does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the use of sulfonyl chlorides, which are prepared in situ from thiols by oxidation with reagents such as N-chlorosuccinimide, followed by reaction with amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-methylazetidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert sulfonamide groups to amine groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-Amino-3-methylazetidine-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-methylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biological pathways, leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-methylazetidine-1-sulfonamide is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to other sulfonamides and sulfonimidates. This structural feature makes it a valuable compound in the synthesis of novel organic molecules and potential pharmaceuticals.

Properties

Molecular Formula

C4H11N3O2S

Molecular Weight

165.22 g/mol

IUPAC Name

3-amino-3-methylazetidine-1-sulfonamide

InChI

InChI=1S/C4H11N3O2S/c1-4(5)2-7(3-4)10(6,8)9/h2-3,5H2,1H3,(H2,6,8,9)

InChI Key

BDAOOJCLYMFLJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)S(=O)(=O)N)N

Origin of Product

United States

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